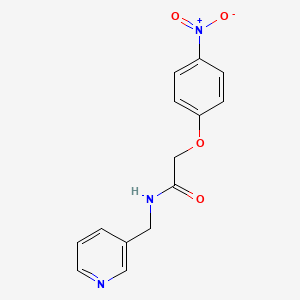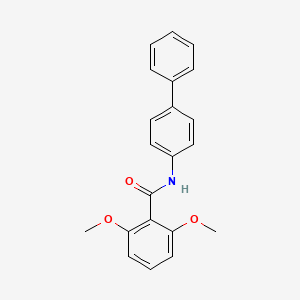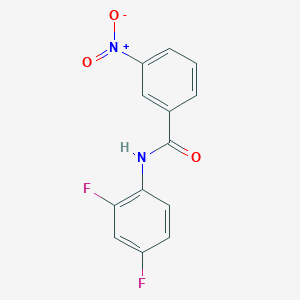![molecular formula C20H18F2O3 B5856480 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as DBM, is a synthetic flavonoid that has gained significant attention in recent years due to its potential applications in scientific research. DBM is a derivative of the naturally occurring flavonoid, 7-hydroxyflavone, and has been shown to possess a range of biological activities.
科学的研究の応用
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including protein kinase C and cyclin-dependent kinases. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, this compound has been shown to have antioxidant effects and may protect cells from oxidative stress.
実験室実験の利点と制限
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxyflavone with 2,4-difluorobenzyl bromide and subsequent alkylation and cyclization reactions. The final product is obtained through purification and recrystallization steps. The purity of this compound can be confirmed through analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-4-13-9-19(23)25-20-12(2)18(8-7-16(13)20)24-11-14-5-6-15(21)10-17(14)22/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZFRBNGKCKBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)

![2-{4-[(cyclopropylcarbonyl)amino]benzoyl}-N-phenylhydrazinecarboxamide](/img/structure/B5856473.png)
![2-(2-methoxyphenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5856483.png)


![4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5856495.png)
